molecular formula C13H12ClN7O2 B12474032 3,3'-[3-(4-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)

3,3'-[3-(4-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)

Cat. No.: B12474032
M. Wt: 333.73 g/mol
InChI Key: UWPCJJNRIJBRJF-UHFFFAOYSA-N
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Description

3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the triazene linkage. Common synthetic routes may involve:

    Formation of Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Triazene Linkage: This step involves the reaction of an aryl diazonium salt with a suitable nucleophile, such as an amine or a hydrazine derivative, to form the triazene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the heterocyclic moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and antiviral research.

    Material Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Affecting the transcription or translation of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-1-[(4-chlorophenyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-4-methyl-1,2,5-oxadiazole stands out due to its combination of oxadiazole and triazene moieties, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C13H12ClN7O2

Molecular Weight

333.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H12ClN7O2/c1-8-12(18-22-16-8)15-20-21(13-9(2)17-23-19-13)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3

InChI Key

UWPCJJNRIJBRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1N=NN(CC2=CC=C(C=C2)Cl)C3=NON=C3C

Origin of Product

United States

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